
3-(2'-Methylpiperidino)propyl hydrocinnamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2’-Methylpiperidino)propyl hydrocinnamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a methyl group and a propyl chain attached to a hydrocinnamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2’-Methylpiperidino)propyl hydrocinnamate typically involves the reaction of 3-(2’-Methylpiperidino)propyl alcohol with hydrocinnamic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of 3-(2’-Methylpiperidino)propyl hydrocinnamate may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Oxidation: 3-(2’-Methylpiperidino)propyl hydrocinnamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, catalytic amounts of acids or bases.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amide or thioester derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an additive in certain formulations to enhance stability and efficacy.
Mechanism of Action
The mechanism of action of 3-(2’-Methylpiperidino)propyl hydrocinnamate involves its interaction with specific molecular targets and pathways. The piperidine ring allows for binding to various receptors and enzymes, potentially modulating their activity. The hydrocinnamate moiety may contribute to the compound’s ability to interact with lipid membranes, enhancing its bioavailability and efficacy. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
- 3-(2’-Methylpiperidino)propyl benzoate
- 3-(2’-Methylpiperidino)propyl butyrate
- 3-(2’-Methylpiperidino)propyl acetate
Comparison: 3-(2’-Methylpiperidino)propyl hydrocinnamate is unique due to the presence of the hydrocinnamate moiety, which imparts distinct chemical and biological properties compared to its analogs. The hydrocinnamate group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved bioavailability and therapeutic effects. Additionally, the specific substitution pattern on the piperidine ring can influence the compound’s binding affinity and selectivity towards various biological targets.
Properties
CAS No. |
63884-41-3 |
|---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2-methylpiperidin-1-yl)propyl 3-phenylpropanoate |
InChI |
InChI=1S/C18H27NO2/c1-16-8-5-6-13-19(16)14-7-15-21-18(20)12-11-17-9-3-2-4-10-17/h2-4,9-10,16H,5-8,11-15H2,1H3 |
InChI Key |
ASKZGJDEXADJKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CCCOC(=O)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



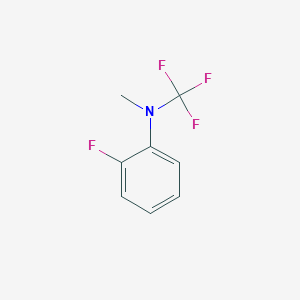
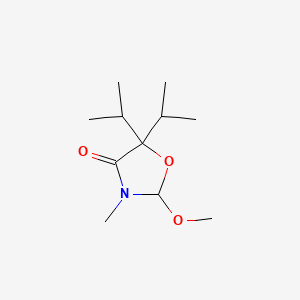
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13951460.png)


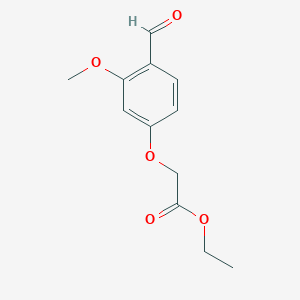
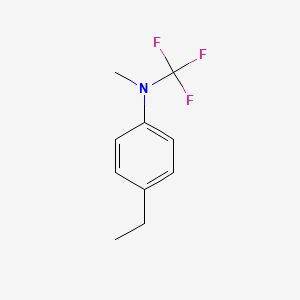
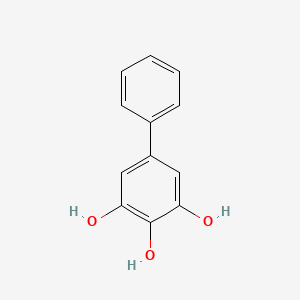
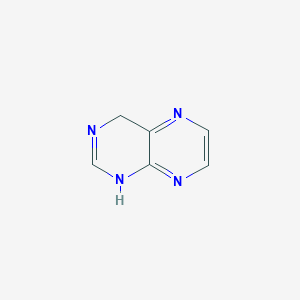
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
![4H-Quinolizine-3-carboxylic acid, 1-[[4-(4-cyanophenyl)-1-piperazinyl]methyl]-4-oxo-](/img/structure/B13951527.png)
